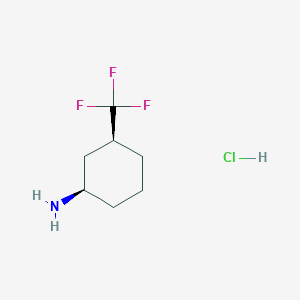

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring in a cis configuration relative to the amine group at position 1. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound’s molecular formula is C₇H₁₁F₃N·HCl, with a calculated molecular weight of 203.63 g/mol.

Properties

IUPAC Name |

(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSIEAABDZVSPX-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30933-74-5 | |

| Record name | rac-(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the hydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch reactors: for controlled synthesis.

Continuous flow reactors: for large-scale production.

Purification methods: such as crystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles.

Major Products:

Oxidation products: Corresponding ketones or carboxylic acids.

Reduction products: Corresponding alcohols or amines.

Substitution products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group in cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable candidate for drug development.

Receptor Binding Studies

Recent studies have shown that this compound exhibits significant binding affinity to various receptors. For instance, receptor binding assays indicated that this compound interacts effectively with specific targets, suggesting potential therapeutic applications in treating conditions related to these receptors.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer agents . The National Cancer Institute's Developmental Therapeutic Program has recognized its potential, leading to further investigations into its efficacy against specific tumors .

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules.

Synthesis of Derivatives

The compound can be used to synthesize various derivatives through functionalization of the amine group. This allows chemists to explore a range of chemical reactions and transformations, expanding the library of compounds available for biological testing.

Industrial Production Methods

Industrial synthesis typically involves optimizing reaction conditions to maximize yield and purity. Techniques such as batch reactors and continuous flow reactors are commonly employed to produce this compound on a larger scale. The incorporation of the trifluoromethyl group during synthesis is particularly beneficial as it can stabilize intermediates and enhance overall reaction efficiency.

Case Studies and Research Findings

Several studies highlight the unique properties and applications of this compound:

Mechanism of Action

The mechanism of action of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-N-{[3-(Trifluoromethyl)phenyl]methyl}cyclohexan-1-amine

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

- Molecular Formula: C₁₅H₂₃NO₂·HCl

- Molecular Weight : 285.81 g/mol

- Key Differences: Contains a hydroxylphenyl group and dimethylamino side chain, enabling hydrogen bonding and basicity. Cyclohexanol core instead of cyclohexanamine, altering reactivity and solubility.

- Applications : Primarily for laboratory research due to its complex functionalization .

Physicochemical and Pharmacological Comparison

Biological Activity

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the amine group can engage in hydrogen bonding with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through cell membranes. The amine group enables the formation of hydrogen bonds with biological receptors, influencing their activity and potentially modulating signaling pathways.

Key Mechanisms:

- Lipophilicity : Enhanced by the trifluoromethyl group, improving cellular uptake.

- Hydrogen Bonding : The amine group allows for specific interactions with target proteins.

Structure-Activity Relationship (SAR)

The SAR studies reveal important insights into how modifications to the chemical structure can affect biological activity. For instance, comparing this compound with similar compounds demonstrates variations in potency and selectivity.

| Compound | Functional Group | Activity | Reference |

|---|---|---|---|

| This compound | Amine | Modulates receptor activity | |

| 3-(Trifluoromethyl)cyclohexanol | Hydroxyl | Lower potency than amine | |

| 3-(Trifluoromethyl)cyclohexanone | Ketone | Different interaction profile |

Biological Evaluations

Recent studies have evaluated the compound's efficacy using various in vitro assays. These include receptor binding assays and functional activity tests on cell lines expressing specific targets.

Case Studies

- Receptor Binding Assays : In a study assessing the compound's binding affinity to receptors, this compound demonstrated significant binding, indicating potential as a therapeutic agent targeting specific pathways involved in diseases such as inflammation and cancer .

- Functional Activity : The compound was tested in assays measuring its effect on cytokine production in immune cells. Results indicated that it could downregulate IL-17a expression, suggesting anti-inflammatory properties .

Q & A

Basic: What synthetic routes are recommended for preparing cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, and how is stereochemical purity ensured?

Methodological Answer:

Synthesis typically involves stereoselective strategies, such as catalytic hydrogenation of substituted cyclohexene precursors or reductive amination of ketones. For example, tert-butyl-protected intermediates (e.g., tert-butyl esters in pyrrolidine derivatives) can be used to control stereochemistry, followed by deprotection and HCl salt formation . To ensure stereochemical purity, chiral HPLC or polarimetry should validate enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Basic: Which spectroscopic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR identify trifluoromethyl group positioning and cis/trans isomerism via coupling constants and splitting patterns .

- LCMS/HPLC : High-resolution LCMS (e.g., m/z 772 [M+H]+ in Example 164) confirms molecular weight, while chiral HPLC resolves enantiomers .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for validating cis-configuration .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or stability under physiological conditions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group reduces amine basicity, altering protonation states and solubility. This impacts reactivity in nucleophilic substitutions (e.g., slower kinetics compared to non-fluorinated analogs) and stability in aqueous media. Stability studies should monitor degradation under varying pH (1–9) and temperatures (25–60°C) via accelerated stability testing and mass spectrometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies may arise from:

- Purity Variability : Trace impurities (e.g., trans-isomers) can skew bioactivity. Use orthogonal purification (e.g., column chromatography followed by recrystallization) and validate purity via NMR and LCMS .

- Assay Conditions : Differences in cell lines, buffer pH, or solvent (DMSO vs. saline) affect results. Standardize protocols using reference compounds (e.g., 3-fluoro Deschloroketamine controls) .

Methodological: What are best practices for analyzing the compound’s stability in solution and solid-state forms?

Methodological Answer:

- Solution Stability : Conduct kinetic studies in buffers (pH 1–12) at 25°C and 40°C, monitoring degradation via UV-HPLC. Use derivatization agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) for amine quantification .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and phase transitions. Store under inert atmospheres (N) to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations?

Methodological Answer:

- Docking Studies : Use software like AutoDock to model binding to cyclohexylamine-sensitive receptors (e.g., ion channels). Validate with mutagenesis data.

- MD Simulations : Assess conformational flexibility of the trifluoromethyl group in lipid bilayers.

- Limitations : Predictions may fail to account for solvent effects or post-translational modifications. Cross-validate with SPR (surface plasmon resonance) binding assays .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic residues with bicarbonate before segregating halogenated waste for incineration .

Advanced: How does the cis-configuration of the trifluoromethyl group impact the compound’s pharmacokinetic properties?

Methodological Answer:

The cis-configuration enhances membrane permeability due to reduced steric hindrance compared to trans-isomers. Assess logP values via shake-flask experiments and correlate with in vivo bioavailability studies. Use Caco-2 cell monolayers to measure apparent permeability (P) .

Methodological: What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

Methodological Answer:

- Co-Solvents : Use cyclodextrins or PEG-400 (≤10% v/v) to enhance aqueous solubility.

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the amine hydrochloride form. Avoid extremes that promote hydrolysis .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.